Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine
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Overview
Description
Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine: is a chemical compound with the molecular formula C8H17N4P It is a phosphine derivative that contains both dimethylamino and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine typically involves the reaction of 3-methyl-1H-pyrazole with bis(dimethylamino)chlorophosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-methyl-1H-pyrazole+bis(dimethylamino)chlorophosphine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine can undergo oxidation reactions to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the dimethylamino or pyrazolyl groups are replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry:
Catalysis: Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Coordination Chemistry: It is employed in the synthesis of metal complexes for studying their structural and electronic properties.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry:
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating the catalytic cycle. The dimethylamino and pyrazolyl groups can influence the electronic properties of the metal center, enhancing its reactivity.
Comparison with Similar Compounds
Bis(dimethylamino)phosphine: Lacks the pyrazolyl group, making it less versatile in coordination chemistry.
(3-Methyl-1H-pyrazol-1-yl)phosphine: Lacks the dimethylamino groups, affecting its electronic properties.
Bis(pyrazolyl)phosphine: Contains two pyrazolyl groups, offering different coordination behavior.
Uniqueness: Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine is unique due to the presence of both dimethylamino and pyrazolyl groups, which provide a balance of steric and electronic effects. This makes it a versatile ligand in coordination chemistry and catalysis.
Properties
CAS No. |
19972-82-8 |
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Molecular Formula |
C8H17N4P |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
N-[dimethylamino-(3-methylpyrazol-1-yl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N4P/c1-8-6-7-12(9-8)13(10(2)3)11(4)5/h6-7H,1-5H3 |
InChI Key |
GWTNPYBVTFNUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)P(N(C)C)N(C)C |
Origin of Product |
United States |
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